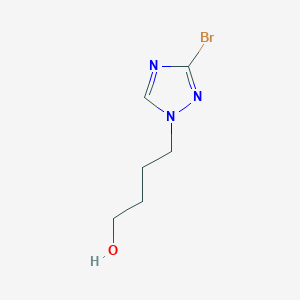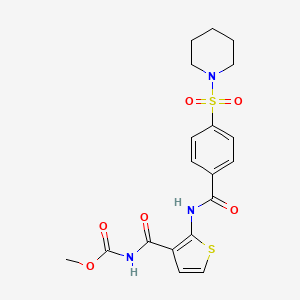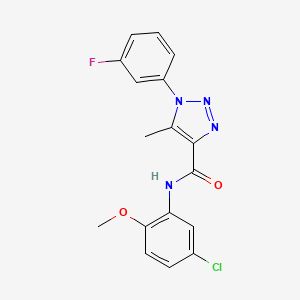
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN4O4 and its molecular weight is 444.422. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A facile synthesis method for substituted 3-amino-1H-quinazoline-2,4-diones has been described, highlighting the synthetic versatility of quinazolinediones starting from fluorobenzoic acid. This method emphasizes the importance of such compounds in medicinal chemistry and their potential as intermediates for further chemical transformations (Tuan P Tran et al., 2005).
Biological Activities
- Research into novel bioactive 1,2,4-oxadiazole analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including their synthesis and antitumor activity, sheds light on the therapeutic potential of oxadiazole-containing compounds. This underscores the relevance of such structures in developing new anticancer agents (Catalin V. Maftei et al., 2013).
- The synthesis and cytotoxic activity of fluorine-containing derivatives against cancer cell lines highlight the significant antiproliferative activity of fluorine-substituted compounds, suggesting their utility in cancer research (T. Khlebnikova et al., 2020).
- Investigations into fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis strains reveal insights into the antibacterial potential of such compounds, particularly against drug-resistant bacterial strains (M. Malik et al., 2011).
Chemical Interactions and Mechanisms
- A study on the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloaddition provides a theoretical basis for understanding the photochemical reactions of quinone derivatives, which is crucial for designing light-responsive materials (Yang He et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring and the final coupling of the two rings.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "4-methoxybenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "ethyl cyanoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform" ], "Reaction": [ "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3-fluorobenzoic acid with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester by reacting the above product with ethyl acetoacetate and sodium ethoxide in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide by reacting the above product with hydrazine hydrate in ethanol", "Synthesis of 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester hydrazide in acetic anhydride and phosphorus oxychloride, followed by treatment with sodium bicarbonate and purification with chloroform" ] } | |
Número CAS |
1207014-33-2 |
Nombre del producto |
7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H17FN4O4 |
Peso molecular |
444.422 |
Nombre IUPAC |
7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
Clave InChI |
XDUCIDZYXNRDFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)



![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)

![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)
![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)
![2,2,2-trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one hydrochloride](/img/structure/B2537063.png)